Hydroxyl Group Confers an Additional H-Bond Donor vs the Non-Hydroxylated 4-Indanyl Boronic Ester
The target compound possesses one hydrogen bond donor (the C1 hydroxyl), whereas the closest non-hydroxylated analog, 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1252793-57-9), has zero H-bond donors . This difference is critical in medicinal chemistry, where H-bond donor count is a key parameter in Lipinski's Rule of Five and influences target binding, solubility, and permeability [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 H-bond donor (hydroxyl at C1) |
| Comparator Or Baseline | 0 H-bond donors (no hydroxyl group in CAS 1252793-57-9) |
| Quantified Difference | Δ = 1 H-bond donor |
| Conditions | Structural comparison based on canonical SMILES; target: CC1(C)OB(C2=CC=CC3=C2CC[C@@H]3O)OC1(C)C; comparator: CC1(C)OB(C2=CC=CC3=C2CCC3)OC1(C)C |
Why This Matters
For fragment-based screening libraries, the presence of a H-bond donor can be the difference between a hit and a non-hit; procurement decisions for building block collections must account for this functional group disparity.
- [1] Lipinski CA et al. (2001) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3):3-26. (Class-level reference for H-bond donor relevance.) View Source
